![molecular formula C11H15N3S B14308923 N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide CAS No. 112519-75-2](/img/structure/B14308923.png)
N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is an organic compound with the molecular formula C10H14N2S It is a derivative of formamidine and is characterized by the presence of a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methylphenyl isothiocyanate. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(4-nitrophenyl)carbamothioylmethanimidamide: Similar structure but with a nitro group instead of a methyl group.
N,N-Dimethyl-N’-(4-methylphenyl)formamidine: Lacks the thioamide group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112519-75-2 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(dimethylaminomethylidene)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-9-4-6-10(7-5-9)13-11(15)12-8-14(2)3/h4-8H,1-3H3,(H,13,15) |
InChI Key |
JVCKEFZRCQBYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



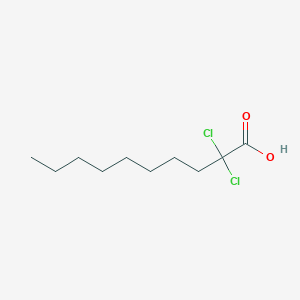
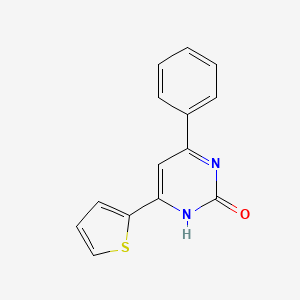
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
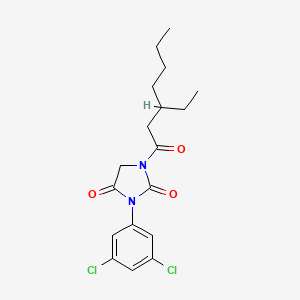
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)

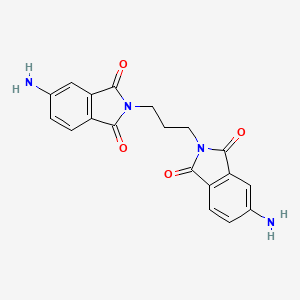
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

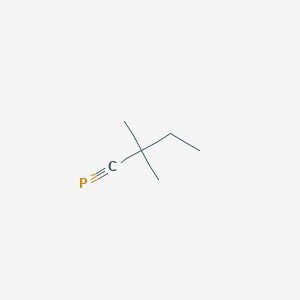
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
